4-Cyano-5-cyclopropoxypicolinic acid
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Overview
Description
4-Cyano-5-cyclopropoxypicolinic acid is an organic compound with the molecular formula C10H8N2O3. It features a cyano group, a cyclopropoxy group, and a picolinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-5-cyclopropoxypicolinic acid typically involves the reaction of 4-cyano-5-hydroxypicolinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-5-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: 4-Carboxy-5-cyclopropoxypicolinic acid.
Reduction: 4-Amino-5-cyclopropoxypicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-5-cyclopropoxypicolinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Cyano-5-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The cyclopropoxy group may enhance the compound’s stability and reactivity. The picolinic acid moiety can chelate metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 4-Cyano-5-hydroxypicolinic acid
- 4-Cyano-5-methoxypicolinic acid
- 4-Cyano-5-ethoxypicolinic acid
Comparison: 4-Cyano-5-cyclopropoxypicolinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the cyclopropoxy group can influence the compound’s biological activity, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-cyano-5-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-4-6-3-8(10(13)14)12-5-9(6)15-7-1-2-7/h3,5,7H,1-2H2,(H,13,14) |
InChI Key |
WHUXJFVUKKCVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2C#N)C(=O)O |
Origin of Product |
United States |
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